molecular formula C6H2ClF2I B7880825 2-Chloro-3,4-difluoroiodobenzene

2-Chloro-3,4-difluoroiodobenzene

Cat. No.: B7880825
M. Wt: 274.43 g/mol
InChI Key: HIEAQOVWDAYTEU-UHFFFAOYSA-N
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Description

2-Chloro-3,4-difluoroiodobenzene is an organohalogen compound with the molecular formula C6H2ClF2I. It is a derivative of iodobenzene, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,4-difluoroiodobenzene typically involves halogenation reactions. One common method is the iodination of 2-chloro-3,4-difluorobenzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide (CuI) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4-difluoroiodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, forming simpler benzene derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide (NaN3) and potassium cyanide (KCN) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can produce azido derivatives, while oxidation with potassium permanganate can yield carboxylic acids.

Scientific Research Applications

2-Chloro-3,4-difluoroiodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-difluoroiodobenzene involves its reactivity with various molecular targets. The presence of halogen atoms makes it a versatile intermediate in organic synthesis, allowing it to participate in a wide range of chemical reactions. The specific pathways and targets depend on the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,3-difluoro-4-iodobenzene
  • 2-Chloro-4-fluoro-1-iodobenzene
  • 4-Chloro-2-fluoroiodobenzene

Uniqueness

2-Chloro-3,4-difluoroiodobenzene is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various synthetic applications.

Properties

IUPAC Name

3-chloro-1,2-difluoro-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2I/c7-5-4(10)2-1-3(8)6(5)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEAQOVWDAYTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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